Cas no 93957-49-4 (1-Isopropyl-3-(4-fluorophenyl)indole)

1-Isopropyl-3-(4-fluorophenyl)indole structure
93957-49-4 structure
1-Isopropyl-3-(4-fluorophenyl)indole
93957-49-4
C17H16FN
253.314047813416
MFCD01075733
61664
736229

1-Isopropyl-3-(4-fluorophenyl)indole Properties

Names and Identifiers

    • 3-(4-Fluorophenyl)-1-isopropyl-1H-indole
    • N-isopropyl-3-(4-fluorophenyl)-1H-indole
    • 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole
    • Fluvastatin sodium intermediate F1
    • 3-(4-Fluorophenyl)-1-Isopropylindole
    • (4-FLUOROPHENYL)-1-ISOPROPYL-3-INDOLE
    • 1-Isopropyl-3-(4-fluorophenyl)indole
    • 3-(4-fluorophenyl)-1-propan-2-ylindole
    • 1-Isopropyl-3-(4-flrorophenyl)-indole
    • 1H-Indole, 3-(4-fluorophenyl)-1-(1-methylethyl)-
    • 81O8547A4Z
    • AK109159
    • 3-(4-fluorophenyl)-1-propan-2-yl-indole
    • 3-(4-fluorophenyl)-1-(methylethyl)indole
    • PubChem7300
    • 3-(4-Fluo
    • 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole (ACI)
    • AC-5332
    • 93957-49-4
    • EN300-1663273
    • Q27269261
    • UNII-81O8547A4Z
    • SY014295
    • C17H16FN
    • CS-0128380
    • 3-(4-Fluoro-phenyl)-1-isopropyl-1H-indole
    • F0743
    • 3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indole
    • SCHEMBL1878132
    • SB67360
    • A845159
    • DTXSID00239939
    • DTXCID00162430
    • 3-(4-Fluoro Phenyl)-1-(1-Methylethyl)-Indole
    • MFCD01075733
    • 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole;
    • AKOS000520434
    • DB-019229
    • +Expand
    • MFCD01075733
    • ZDZJOIIBECYKAJ-UHFFFAOYSA-N
    • 1S/C17H16FN/c1-12(2)19-11-16(13-7-9-14(18)10-8-13)15-5-3-4-6-17(15)19/h3-12H,1-2H3
    • FC1C=CC(C2C3C(=CC=CC=3)N(C(C)C)C=2)=CC=1
    • 4457093

Computed Properties

  • 253.126678g/mol
  • 0
  • 4.4
  • 0
  • 1
  • 2
  • 253.126678g/mol
  • 253.126678g/mol
  • 4.9Ų
  • 19
  • 296
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 5.02830
  • 4.93000
  • 1.573
  • 389.6°C at 760 mmHg
  • 95.0 to 99.0 deg-C
  • 189.4℃
  • White or cream powder
  • Insoluble in water
  • 1.08

1-Isopropyl-3-(4-fluorophenyl)indole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003IL2-25g
3-(4-Fluorophenyl)-1-isopropyl-1H-indole
93957-49-4 97%
25g
$12.00 2024-04-19
A2B Chem LLC
AB63254-25g
3-(4-Fluorophenyl)-1-isopropyl-1H-indole
93957-49-4 97%
25g
$24.00 2024-07-18
Aaron
AR003ITE-10g
3-(4-Fluorophenyl)-1-isopropyl-1H-indole
93957-49-4 97%
10g
$5.00 2024-07-18
abcr
AB180133-5 g
1-Isopropyl-3-(4-fluorophenyl)indole; 98%
93957-49-4
5g
€61.80 2023-05-07
Ambeed
A162375-10g
3-(4-Fluorophenyl)-1-isopropyl-1H-indole
93957-49-4 97%
10g
$7.0 2024-04-15
Apollo Scientific
PC4185-25g
(4-Fluorophenyl)-1-isopropyl-3-indole
93957-49-4 97%
25g
£42.00 2023-09-01
Chemenu
CM148799-500g
3-(4-Fluorophenyl)-1-isopropyl-1H-indole
93957-49-4 95%+
500g
$211 2021-08-05
Enamine
EN300-1663273-0.05g
3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indole
93957-49-4 95%
0.05g
$19.0
eNovation Chemicals LLC
D690793-100g
3-(4-Fluorophenyl)-1-isopropylindole
93957-49-4 98%
100g
$105 2021-09-27
Matrix Scientific
097591-1g
3-(4-Fluorophenyl)-1-isopropyl-1H-indole, 95+%
93957-49-4 95+%
1g
$30.00 2023-09-09

1-Isopropyl-3-(4-fluorophenyl)indole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  0.12 MPa, rt → 120 °C; 10 h, 120 °C
Reference
New synthetic technology of fluvastatin intermediate 3-(4-fluorophenyl)-1-isopropyl-1H-indol
He, Xiaoqiang; Yuan, Yongmei, Qilu Yaoshi, 2012, 31(3), 125-127

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Toluene ;  10 h, 110 - 120 °C
1.2 Reagents: Water ;  30 min
1.3 Reagents: Zirconium dioxide ,  Sulfate ;  10 h, reflux
Reference
Synthesis of fluvastatin intermediate 3-(4-fluorophenyl)-1-(isopropyl)-1H-indole
Cheng, Jie-bing; Zhang, He-liang; Wang, Xiao-zhong; Dai, Li-yan; Chen, Ying-qi, Hecheng Huaxue, 2010, 18(4), 511-512

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Zinc chloride Solvents: 1-Propanol ;  rt → 120 °C; 5 h, 115 - 120 °C; 120 °C → 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 °C; 1 h, 20 °C
Reference
A process for preparing 3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indole useful as intermediate for manufacturing fluvastatin
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 3 h, rt
Reference
Method for preparation of (+)-fluvastatin
, Korea, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  3 h, rt
Reference
A catalytic approach to the synthesis of (+)-fluvastatin analogue
Kim, Aejin; Kim, In Su, Bulletin of the Korean Chemical Society, 2011, 32(10), 3748-3751

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Ethanol ;  rt; 70 °C; 3 h, 102 °C; 102 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium)
Jin, Hong-ri; Chen, Xiao-fang; Yan, Qi-dong; Yang, Mei-ling, Hecheng Huaxue, 2008, 16(3), 358-361

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Ethanol ;  3 - 5 h, reflux; reflux → rt
1.2 Catalysts: Hydrochloric acid Solvents: Water
Reference
Synthesis, crystal studies and in vivo anti-hyperlipidemic activities of indole derivatives containing fluvastatin nucleus
Kalalbandi, Veerendra Kumar A.; Seetharamappa, J.; Katrahalli, Umesha, RSC Advances, 2015, 5(48), 38748-38759

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Ethanol ;  rt → 70 °C; 3 h, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, 0 °C
Reference
Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium)
Cai, Zhengyan; Ning, Qi; Zhou, Weicheng, Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Isopropanol ;  5 h, reflux; reflux → 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis, characterization and antimicrobial activity of some novel 3-[[[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]allyl]-1-piperazinyl]-1,2-benzisothiazole and derivatives
Gaikwad, Kishor V.; Rathod, Shantilal D.; Sawant, Sanjay B.; Kale, Dadaso V.; Jadhav, Satish B.; et al, Organic Chemistry: An Indian Journal, 2009, 5(2), 167-172

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Isopropanol ;  5 h, reflux; reflux → 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis and characterization of some novel derivatives of 6-fluoro-3-[3-(4-fluorophenyl-1-isopropylindol-2-yl)allyl]piperidine-4-benzisoxazoles possessing good anti-inflammatory and antimicrobial activity
Rathod, Shantilal D.; Gaikwad, Kishor V.; Gaikwad, Sandip V.; Jadhav, Satish B., Organic Chemistry: An Indian Journal, 2008, 4(9-11), 451-457

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Ethanol
Reference
Synthesis, characterization, crystal studies of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde
Kalalbandi, Veerendra Kumar A.; Seetharamappa, J., Crystal Structure Theory and Applications, 2013, 2(4), 150-156

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Isopropanol ;  25 - 40 °C; 40 °C → reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
Reference
Process for preparation of fluvastatin intermediate
, India, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Ethanol
Reference
2-Formylation of 3-arylindoles
Walkup, R. E.; Linder, J., Tetrahedron Letters, 1985, 26(18), 2155-8

Synthetic Circuit 14

Reaction Conditions
Reference
Synthesis of (E)-3-[3-(4-fluorophenyl)-1-methylethyl)-1H- indol-2-yl]-2-propenal
Chen, Weiping; Liao, Yongwei; Yang, Genjin; Zhang, Wannian, Zhongguo Yaowu Huaxue Zazhi, 1998, 8(1), 50-53

Synthetic Circuit 15

Reaction Conditions
Reference
Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals
, World Intellectual Property Organization, , ,

1-Isopropyl-3-(4-fluorophenyl)indole Raw materials

1-Isopropyl-3-(4-fluorophenyl)indole Preparation Products

1-Isopropyl-3-(4-fluorophenyl)indole Suppliers

Artis.bioche
Audited Supplier Audited Supplier
(CAS:93957-49-4)
QIAN JING LI ( WEI XIN TONG HAO )
18108108965
3003803754@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:93957-49-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:93957-49-4)
TANG SI LEI
15026964105
2881489226@qq.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93957-49-4)1-Isopropyl-3-(4-fluorophenyl)indole
A844744
99%
500g
160.0